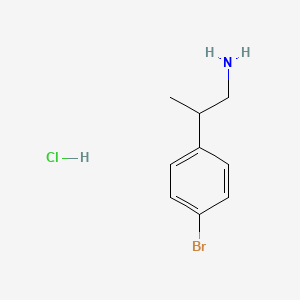
2-(4-溴苯基)丙胺盐酸盐
描述
“2-(4-Bromophenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular weight of 250.57 . It is a solid substance and its IUPAC name is 2-(4-bromophenyl)-2-propanamine hydrochloride .
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromophenyl)propan-1-amine hydrochloride” were not found, similar compounds have been synthesized through various methods. For instance, 4-Bromophenylacetic acid, a related compound, can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Molecular Structure Analysis
The InChI code for “2-(4-Bromophenyl)propan-1-amine hydrochloride” is 1S/C9H12BrN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H . This indicates the presence of a bromine atom attached to a phenyl group, which is further attached to a propan-1-amine group.Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)propan-1-amine hydrochloride” is a solid substance . It has a molecular weight of 250.57 . The compound should be stored in an inert atmosphere at room temperature .科学研究应用
神经药理学研究
关于与2-(4-溴苯基)丙胺盐酸盐结构相关的化合物的早期研究之一,特别是4-(对溴苯基)-双环(2,2,2)辛-1-胺,确定了其在神经药理学中的潜力。该化合物表现出对p-氯安非他明诱导的大脑5-羟色胺耗竭具有强效的拮抗作用,暗示了其在研究神经递质系统中的相关性 (Fuller et al., 1978)。
手性富集胺类的合成
有机化学领域的研究探索了使用转氨酶和脂肪酶合成手性富集的1-[2-溴(杂)芳氧基]丙-2-胺。这种方法对于生产类似左氧氟沙星的药物前体具有重要意义,展示了该化合物在药物化学中的作用 (Mourelle-Insua et al., 2016)。
化学合成
该化合物在化学合成中的实用性得到了强调,例如从邻溴苯基异氰酸酯和胺合成1-取代苯并咪唑类化合物的研究,其中它作为合成杂环化合物的前体,在开发新材料和药物中至关重要 (Lygin & Meijere, 2009)。
晶体结构分析
在晶体学中,已合成并分析了类似4-(4-溴苯基)-N-(4-氯苯基)-N-丙基噻唑-2-胺的化合物,有助于理解分子相互作用和稳定性 (Nadaf et al., 2019)。
腐蚀抑制研究
在材料科学领域,已研究了2-(4-溴苯基)丙胺盐酸盐衍生物对金属如铁的腐蚀抑制性能。这些研究有助于开发防护涂层和防腐材料 (Kaya et al., 2016)。
安全和危害
未来方向
属性
IUPAC Name |
2-(4-bromophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(6-11)8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUWLOICGVFYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)propan-1-amine hydrochloride | |
CAS RN |
211314-90-8 | |
| Record name | 2-(4-bromophenyl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


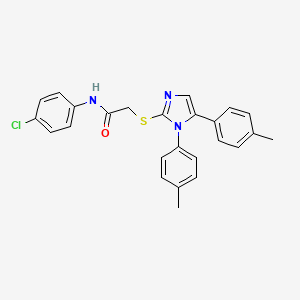
![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2479329.png)
![5-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479330.png)
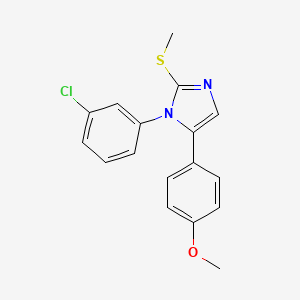
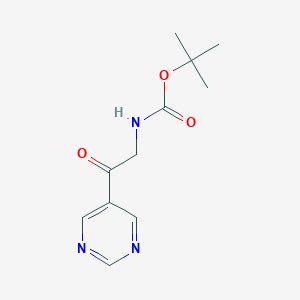
![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)
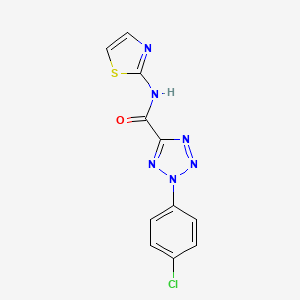
![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)
![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)
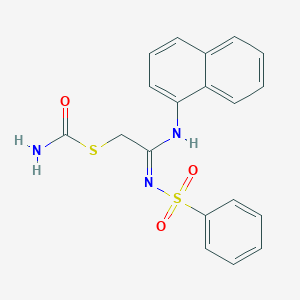
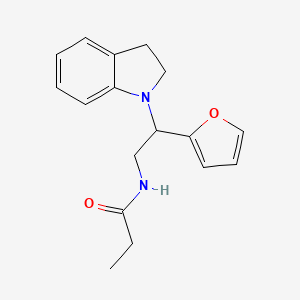
![4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2479350.png)